molecular formula C9H10N4O2S B12900003 N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-93-3

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

Cat. No.: B12900003
CAS No.: 62032-93-3
M. Wt: 238.27 g/mol
InChI Key: RZFKKQWFDIXXTO-UHFFFAOYSA-N
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Description

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the reaction of thiazole and triazole derivatives. One efficient method is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives . This method yields highly functionalized thiazolo[3,2-b][1,2,4]triazole compounds with excellent efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using catalyst-free reactions and room temperature conditions, are likely to be employed to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or blocking of receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its combined thiazole and triazole rings, which confer a wide range of biological activities. This dual-ring structure enhances its potential as a versatile pharmacological agent, making it distinct from other compounds with only one of these rings .

Properties

CAS No.

62032-93-3

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

N-acetyl-N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

InChI

InChI=1S/C9H10N4O2S/c1-5-4-16-9-10-8(11-13(5)9)12(6(2)14)7(3)15/h4H,1-3H3

InChI Key

RZFKKQWFDIXXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NN12)N(C(=O)C)C(=O)C

Origin of Product

United States

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